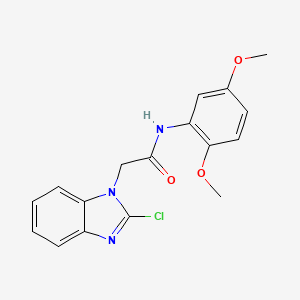![molecular formula C17H19N3O4S B11488710 1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11488710.png)
1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a 4-nitrobenzyl moiety. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine typically involves the following steps:
Nitration: The starting material, benzyl chloride, undergoes nitration to introduce the nitro group, forming 4-nitrobenzyl chloride.
Sulfonylation: The 4-nitrobenzyl chloride is then reacted with sulfonyl chloride to form 4-nitrobenzylsulfonyl chloride.
Piperazine Substitution: Finally, the 4-nitrobenzylsulfonyl chloride is reacted with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Oxidation: Formation of corresponding sulfonic acids.
Substitution: Formation of substituted piperazines.
Reduction: Formation of 1-[(4-aminobenzyl)sulfonyl]-4-phenylpiperazine.
Scientific Research Applications
1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity to its targets, contributing to its biological effects.
Comparison with Similar Compounds
- 1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine
Uniqueness: 1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrobenzyl group and a sulfonyl group attached to a piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methylsulfonyl]-4-phenylpiperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-8-6-15(7-9-17)14-25(23,24)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
YQXRTLWLDGOXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![ethyl 2-({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488634.png)
![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)
![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)


![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester](/img/structure/B11488688.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11488700.png)
![N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide](/img/structure/B11488702.png)
